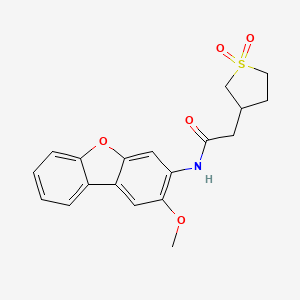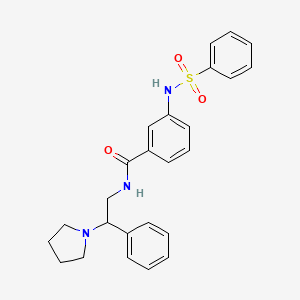![molecular formula C24H30N4O2 B7550358 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7550358.png)
2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has shown promising results in scientific research for various applications.
Mecanismo De Acción
The exact mechanism of action of 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria. It has also been reported to improve cognitive function and memory in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been reported to have low toxicity and high selectivity for certain targets. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a potential drug candidate that has shown promising results in scientific research for various applications. Its complex synthesis method may limit its availability for research purposes, but its potential as a therapeutic agent for cancer and neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide involves the reaction of 2-benzylaniline with ethyl 4-(4-aminopiperazin-1-yl)butanoate in the presence of a catalyst. The resulting intermediate is then reacted with cyclopropylcarbonyl chloride to yield the final product. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential application in various scientific research areas. It has been reported to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[2-(2-benzylanilino)-2-oxoethyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(25-21-10-11-21)17-27-12-14-28(15-13-27)18-24(30)26-22-9-5-4-8-20(22)16-19-6-2-1-3-7-19/h1-9,21H,10-18H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGYBFZMUQFFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,3-dihydro-1H-inden-5-yl)-3-[(2-methoxy-5-methylphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7550275.png)

![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550314.png)

![N-cyclopropyl-3-[methyl(phenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7550333.png)
![[1-Oxo-1-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-2-yl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7550337.png)
![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)
![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)

![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7550397.png)
